Primary Amine Motif Confers Distinct Synthetic Utility vs. N-Substituted Analogs
The target compound bears a free primary amine (–NH₂), in contrast to its closest cataloged analog N-Ethyl-3-[2-(2-pyridinyl)ethoxy]-1-propanamine (CAS 1249765-51-2), which contains a secondary N-ethylamine [1]. This structural difference determines synthetic versatility: the primary amine can be directly acylated, sulfonylated, or reductively aminated without prior deprotection, whereas the N-ethyl secondary amine is less nucleophilic and cannot serve as a precursor to amide or sulfonamide libraries without additional synthetic steps.
| Evidence Dimension | Amine substitution pattern (primary vs. secondary) |
|---|---|
| Target Compound Data | Primary amine (–CH₂CH₂CH₂NH₂); molecular weight 180.25 g/mol [1] |
| Comparator Or Baseline | N-Ethyl-3-[2-(2-pyridinyl)ethoxy]-1-propanamine (CAS 1249765-51-2): secondary N-ethylamine; molecular weight 208.30 g/mol |
| Quantified Difference | Delta molecular weight = 28.05 g/mol (corresponds to C₂H₄ ethyl group); primary amine pKa (conjugate acid) estimated ~10.5 vs. ~10.8 for secondary amine |
| Conditions | Structural identity confirmed by InChIKey (GFDJGQBMEPZHKN-UHFFFAOYSA-N) and SMILES (NCCCOCCc1ccccn1) [1] |
Why This Matters
The primary amine group directly enables combinatorial library synthesis via amide coupling or sulfonamide formation, making the compound functionally distinct from pre-substituted secondary amine analogs for medicinal chemistry procurement decisions.
- [1] CIRS Group. GHS Classification Detail: 1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]- (CAS 933758-66-8). hgt.cirs-group.com. View Source
